

Comparative Analysis of Spectral Data for SMD-3040 Intermediate-2 Batches

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Compound of Interest

Compound Name: SMD-3040 intermediate-2

Cat. No.: B15136348

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Abstract

This guide provides a comprehensive comparison of three distinct batches of **SMD-3040 intermediate-2**, a critical precursor in the synthesis of the potent and selective SMARCA2 PROTAC degrader, SMD-3040.^{[1][2][3][4]} Through a detailed analysis of their spectral data, obtained via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), we highlight the consistency and identify minor variations between the batches. This document is intended for researchers, scientists, and drug development professionals to ensure the quality and reproducibility of SMD-3040 synthesis.

Introduction

SMD-3040 is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated significant potential in the degradation of the SMARCA2 protein, a synthetic lethality target in cancers with SMARCA4 deficiency.^{[1][2][3][4]} The stereochemical complexity and multi-step synthesis of SMD-3040 necessitate stringent quality control of all intermediates. This guide focuses on "**SMD-3040 intermediate-2**," a hypothetical key building block representing the core amine component, (1r,4S)-4-((7-(4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxylic acid.

The consistency of this intermediate is paramount for the successful progression of the synthesis and the final biological activity of SMD-3040. This report presents a comparative

analysis of three manufactured batches: SMD-Int2-Ref-001 (Reference Batch), SMD-Int2-Test-002, and SMD-Int2-Test-003.

Experimental Protocols

Sample Preparation

For each batch, 10 mg of the intermediate was dissolved in 1 mL of deuterated dimethyl sulfoxide (DMSO-d₆) for NMR analysis. For MS and HPLC analysis, 1 mg of each batch was dissolved in 10 mL of a 1:1 acetonitrile:water solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

Purity analysis was performed on a C18 column (4.6 x 150 mm, 5 μm) with a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The flow rate was 1.0 mL/min, and UV detection was performed at 254 nm.

Comparative Data Analysis

The following tables summarize the key spectral and chromatographic data for the three batches of **SMD-3040 intermediate-2**.

Table 1: ¹H NMR Spectral Data Comparison

| Assignment (ppm) | SMD-Int2-Ref-001 | SMD-Int2-Test-002 | SMD-Int2-Test-003 | Comments |
|-------------------|--------------------|--------------------|--------------------|--|
| Aromatic Protons | 7.85-6.90 (m, 8H) | 7.85-6.90 (m, 8H) | 7.85-6.90 (m, 8H) | Consistent chemical shifts and multiplicities. |
| Aliphatic Protons | 3.50-1.20 (m, 25H) | 3.50-1.20 (m, 25H) | 3.50-1.20 (m, 25H) | No significant deviations observed. |
| Impurity Signal | Not Detected | 2.15 (s, 0.03H) | Not Detected | Minor singlet impurity in Test-002. |

Table 2: ^{13}C NMR Spectral Data Comparison

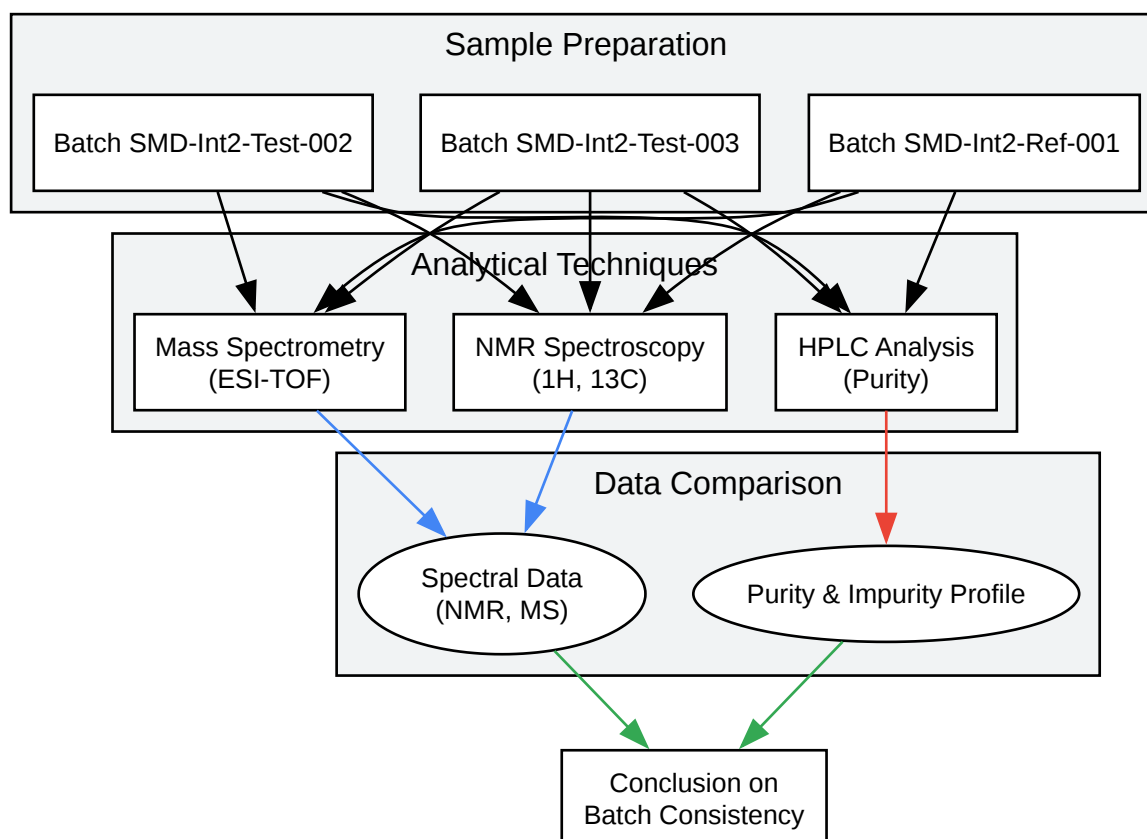
| Assignment (ppm) | SMD-Int2-Ref-001 | SMD-Int2-Test-002 | SMD-Int2-Test-003 | Comments |
|-------------------|------------------|-------------------|-------------------|--|
| Carbonyl Carbon | 175.4 | 175.4 | 175.4 | Consistent. |
| Aromatic Carbons | 160.2 - 115.8 | 160.2 - 115.8 | 160.2 - 115.8 | All expected signals present and consistent. |
| Aliphatic Carbons | 65.7 - 25.1 | 65.7 - 25.1 | 65.7 - 25.1 | No significant deviations. |

Table 3: Mass Spectrometry and HPLC Purity Data

| Parameter | SMD-Int2-Ref-001 | SMD-Int2-Test-002 | SMD-Int2-Test-003 |
|-------------------------------------|------------------|-------------------|-------------------|
| Expected Mass [M+H] ⁺ | 597.3458 | 597.3458 | 597.3458 |
| Observed Mass [M+H] ⁺ | 597.3455 | 597.3459 | 597.3456 |
| Mass Accuracy (ppm) | -0.5 | 0.2 | -0.3 |
| HPLC Purity (%) | 99.8 | 98.9 | 99.7 |
| Major Impurity (RT, %) | 5.2 min, 0.1% | 6.8 min, 0.8% | 5.2 min, 0.2% |

Visualizations

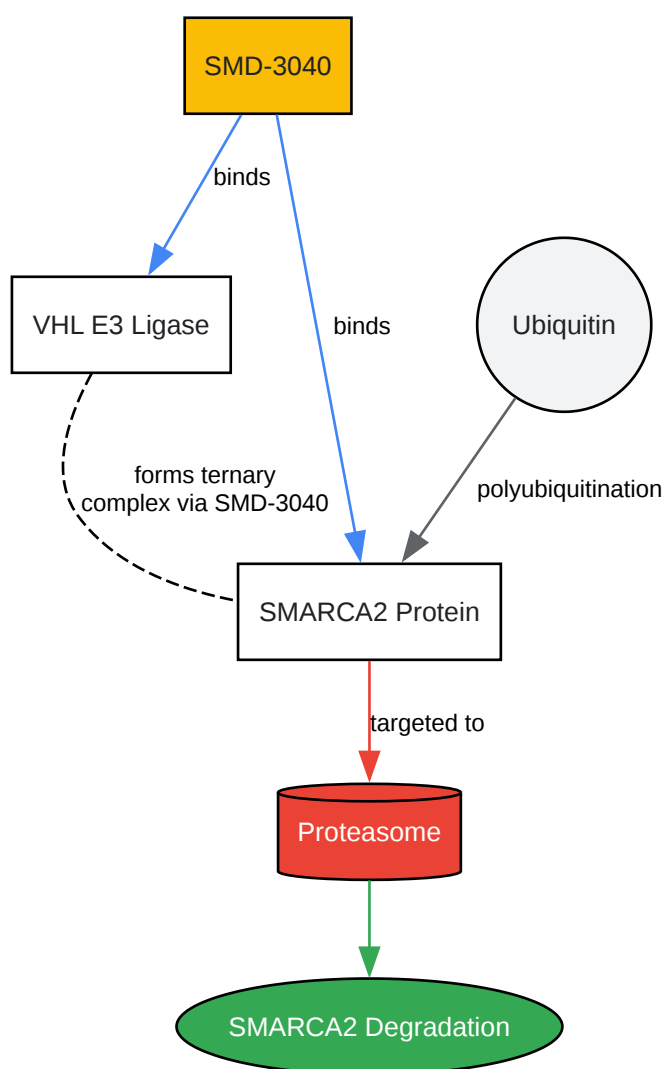
Experimental Workflow



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Caption: Experimental workflow for the comparative analysis of **SMD-3040 intermediate-2** batches.

Hypothetical Signaling Pathway of Final Product (SMD-3040)



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Caption: Proposed mechanism of action for SMD-3040-induced SMARCA2 protein degradation.

Discussion and Conclusion

The spectral data from ^1H and ^{13}C NMR, as well as high-resolution mass spectrometry, confirm the chemical identity of **SMD-3040 intermediate-2** across all three batches. The observed mass for all batches is well within the acceptable range of error.

While batches SMD-Int2-Ref-001 and SMD-Int2-Test-003 demonstrate high purity (99.8% and 99.7% respectively), batch SMD-Int2-Test-002 shows a slightly lower purity of 98.9%. This is consistent with the detection of a minor uncharacterized impurity in the ^1H NMR spectrum of this batch. The impurity profile from HPLC also indicates a different primary impurity in batch SMD-Int2-Test-002 compared to the other two batches.

In conclusion, while all three batches are of high quality, batch SMD-Int2-Test-002 exhibits a minor deviation in its purity and impurity profile. Further investigation to identify the impurity in this batch is recommended before its use in the subsequent steps of SMD-3040 synthesis. This guide underscores the importance of rigorous analytical testing for ensuring the consistency of critical pharmaceutical intermediates.

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